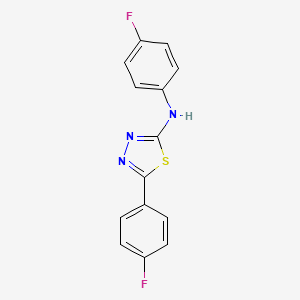
4-(Benzenesulfonyl)-1-ethoxybutan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzenesulfonyl)-1-ethoxybutan-2-OL is an organic compound that belongs to the class of benzenesulfonyl derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The presence of both sulfonyl and ethoxy groups in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-1-ethoxybutan-2-OL typically involves the reaction of benzenesulfonyl chloride with 1-ethoxybutan-2-ol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C6H5SO2Cl+C2H5OCH2CH2CH2OH→C6H5SO2OCH2CH2CH2OCH2CH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzenesulfonyl)-1-ethoxybutan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN_3) or thiourea (NH_2CSNH_2).
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfide or benzenethiol derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Wissenschaftliche Forschungsanwendungen
4-(Benzenesulfonyl)-1-ethoxybutan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of 4-(Benzenesulfonyl)-1-ethoxybutan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the ethoxy group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler analog with a sulfonic acid group instead of the ethoxybutan-2-ol moiety.
4-(2-Aminoethyl)benzenesulfonamide: Contains an aminoethyl group, making it more suitable for biological applications.
N-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide: A more complex derivative with additional functional groups for specific applications.
Uniqueness
4-(Benzenesulfonyl)-1-ethoxybutan-2-OL is unique due to the presence of both sulfonyl and ethoxy groups, which confer distinct chemical properties
Eigenschaften
CAS-Nummer |
828921-96-6 |
|---|---|
Molekularformel |
C12H18O4S |
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)-1-ethoxybutan-2-ol |
InChI |
InChI=1S/C12H18O4S/c1-2-16-10-11(13)8-9-17(14,15)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3 |
InChI-Schlüssel |
ONJGHJSFGRXJBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(CCS(=O)(=O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



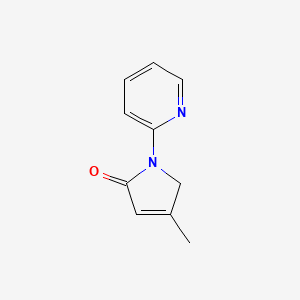
![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14224082.png)
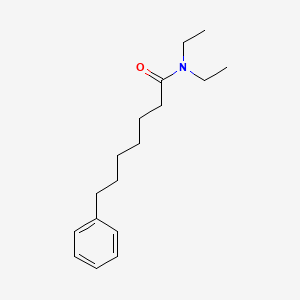
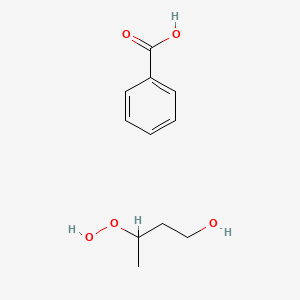
![Phosphonic acid, [(2R)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14224095.png)
![Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-](/img/structure/B14224113.png)
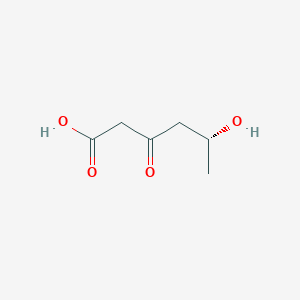
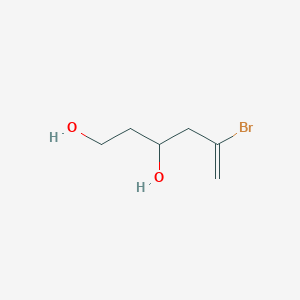
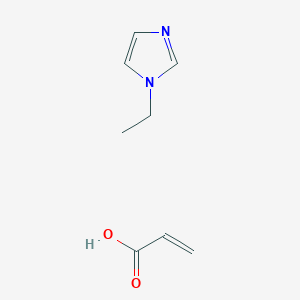
![Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate](/img/structure/B14224129.png)
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-1-en-1-yl)benzene](/img/structure/B14224130.png)
![(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine](/img/structure/B14224135.png)
